molecular formula C23H16N2O4S B12144862 (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12144862
M. Wt: 416.5 g/mol
InChI Key: OPOXNNUEBKUEOD-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a benzofuran-hydroxymethylidene substituent at the 4-position, a 4-methylphenyl group at the 5-position, and a 1,3-thiazol-2-yl moiety at the 1-position. The (4E)-configuration indicates the spatial arrangement of the benzofuran-hydroxymethylidene group, which likely influences its electronic and steric properties.

The benzofuran and thiazole moieties contribute to its aromatic and heterocyclic character, which may enhance binding affinity to biological targets. The 4-methylphenyl group could improve lipophilicity, impacting membrane permeability and pharmacokinetics. Structural analysis via NMR and X-ray crystallography (if available) would clarify intramolecular interactions, such as hydrogen bonding involving the hydroxyl group or the dione oxygen atoms .

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H16N2O4S/c1-13-6-8-14(9-7-13)19-18(21(27)22(28)25(19)23-24-10-11-30-23)20(26)17-12-15-4-2-3-5-16(15)29-17/h2-12,19,27H,1H3

InChI Key

OPOXNNUEBKUEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their condensation with a pyrrolidine-2,3-dione derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound.

Scientific Research Applications

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine-2,3-dione Family

Compound A: 4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione

  • Substituents: 4-position: 4-Methoxybenzylaminoethylene. 5-position: Phenyl. 1-position: 3-Nitrophenyl.
  • Key Differences: The target compound replaces the 3-nitrophenyl group with a thiazol-2-yl ring, which may reduce electron-withdrawing effects and alter redox properties.
  • Synthesis: Compound A was synthesized via condensation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one with 4-methoxybenzylamine in ethanol (91.6% yield). The target compound likely requires analogous steps but with different amines or carbonyl precursors.

Compound B: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Core Structure : Triazole-thione vs. pyrrolidine-dione.
  • Functional Groups : Chlorinated aryl groups and hydrogen-bonding motifs (N–H···S/O interactions).
  • Key Differences :
    • The triazole-thione core in Compound B may exhibit stronger hydrogen-bonding capacity compared to the dione oxygen atoms in the target compound.
    • The thiazole and benzofuran groups in the target compound could enhance aromatic stacking interactions in biological systems.

Physicochemical and Spectroscopic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~460 g/mol (estimated) 507.5 g/mol 367.3 g/mol
Hydrogen Bonding O–H, C=O···H–N/S C=O, N–H N–H···S, O–H···S
Aromatic Systems Benzofuran, thiazole, methylphenyl Phenyl, nitrophenyl Chlorophenyl, triazole
Synthetic Yield Not reported 91.6% Not reported

Research Findings and Gaps

  • Spectroscopic Data : While Compound B’s structure was confirmed via X-ray crystallography , similar studies on the target compound are needed to resolve its conformational preferences.
  • Biological Screening: No data on the target compound’s bioactivity are available in the provided evidence. Comparative studies with Compounds A and B could highlight structure-activity relationships.

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